molecular formula C12H10Cl2N2 B181645 2,2'-Dichlorobenzidine CAS No. 84-68-4

2,2'-Dichlorobenzidine

Cat. No. B181645
CAS RN: 84-68-4
M. Wt: 253.12 g/mol
InChI Key: XKXPBJBODVHDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dichlorobenzidine is a solid crystalline powder composed of two conjoined benzene rings each with chlorine groups in the “3” positions and amino groups in the “4” positions .


Synthesis Analysis

2,2’-Dichlorobenzidine is synthesized from m-chloronitrobenzene by reduction with zinc dust and sodium hydroxide, followed by rearrangement with hydrochloric acid or sulfuric acid . Another method involves the tetrazotization of 2,2’-dichlorobenzidine with hydrochloric acid and sodium nitrite at 0-5°C .


Molecular Structure Analysis

The molecular formula of 2,2’-Dichlorobenzidine is C12H10Cl2N2 . It contains total 27 bond(s); 17 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 primary amine(s) (aromatic) .


Chemical Reactions Analysis

2,2’-Dichlorobenzidine has been used in the synthesis of disazo yellow pigments . Conditions for silylation of benzidine (BZ) and 3,3′-dichlorobenzidine (DCBZ) have been optimized .


Physical And Chemical Properties Analysis

2,2’-Dichlorobenzidine is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .

Scientific Research Applications

Environmental Monitoring

2,2’-Dichlorobenzidine: is utilized in environmental chemistry for the detection and monitoring of pollutants. Due to its carcinogenic properties, it’s crucial to track this compound in water bodies and soil. Advanced techniques like molecularly imprinted polysiloxane microspheres (MIPS) have been developed for the selective extraction and measurement of 2,2’-Dichlorobenzidine from complex environmental samples .

Analytical Chemistry

In analytical chemistry, 2,2’-Dichlorobenzidine serves as a standard for calibrating instruments used in chromatography and mass spectrometry. The compound’s unique molecular structure allows for the optimization of silylation conditions, enhancing the detection of trace levels of similar compounds in water .

Safety And Hazards

2,2’-Dichlorobenzidine is harmful in contact with skin and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects . It has been shown to increase the incidence of tumors in animals .

properties

IUPAC Name

4-(4-amino-2-chlorophenyl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPBJBODVHDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232890
Record name 2,2'-Dichlorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichlorobenzidine

CAS RN

84-68-4
Record name 2,2′-Dichlorobenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dichlorobenzidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dichlorobenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dichloro[1,1'-biphenyl]-4,4'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-DICHLOROBENZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZE6L344R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dichlorobenzidine
Reactant of Route 2
Reactant of Route 2
2,2'-Dichlorobenzidine
Reactant of Route 3
Reactant of Route 3
2,2'-Dichlorobenzidine
Reactant of Route 4
Reactant of Route 4
2,2'-Dichlorobenzidine
Reactant of Route 5
Reactant of Route 5
2,2'-Dichlorobenzidine
Reactant of Route 6
Reactant of Route 6
2,2'-Dichlorobenzidine

Q & A

Q1: What is the significance of unscheduled DNA synthesis (UDS) and how does it relate to 2,2'-Dichlorobenzidine's carcinogenicity?

A1: Unscheduled DNA synthesis (UDS) is a cellular process indicative of DNA repair mechanisms being activated. Carcinogens often damage DNA, triggering UDS. The research by [, ] demonstrates that 2,2'-Dichlorobenzidine induces UDS in HeLa cells, suggesting it causes DNA damage. This finding is significant because DNA damage is a crucial step in the process of carcinogenesis.

Q2: The research mentions that 2,2'-Dichlorobenzidine is one of several compounds tested for its ability to induce UDS. What is the broader context of this research?

A2: The research aimed to evaluate the UDS assay as a short-term test for identifying potential carcinogens [, ]. By testing a range of known carcinogens and non-carcinogens, the researchers sought to determine the assay's accuracy in predicting carcinogenicity. The finding that 2,2'-Dichlorobenzidine induces UDS contributes to the validation of this assay as a tool for identifying potential carcinogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.